molecular formula C13H8N8OS B2487758 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448037-62-4

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2487758
M. Wt: 324.32
InChI Key: YECILWOPUGRORX-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that include triazoles, pyrimidines, and thiadiazoles, known for their diverse biological activities and potential pharmaceutical applications. These heterocycles are pivotal in medicinal chemistry due to their structural resemblance to nucleotides and their ability to interact with biological macromolecules.

Synthesis Analysis

The synthesis of compounds related to the given molecule often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds like thiadiazoles or triazoles. One common approach includes the closure of the pyrimidine ring followed by various functionalization reactions, such as nitration, chlorination, and amination, to introduce the desired substituents (Suzuki et al., 1992). These methods highlight the complexity and versatility of synthetic routes available for constructing such molecules.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their biological activity. Spectroscopic techniques like NMR, IR, and mass spectrometry, alongside elemental analysis, are essential tools for elucidating the structure of these compounds, confirming the successful incorporation of the triazole, pyrimidine, and thiadiazole moieties into the final molecule (Patel & Patel, 2015).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions at the heterocyclic rings, enabling further derivatization or participation in biochemically relevant reactions. Their reactivity can be exploited to generate a wide range of derivatives, each with potentially unique biological activities. For example, the triazole and thiadiazole rings can undergo various substitutions and ring transformations, contributing to the compound's versatility as a pharmacophore (Abdelhamid et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations. Compounds within this class often exhibit moderate to low solubility in water, necessitating the use of various solvents for their synthesis and application (Yokohama et al., 1992).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for understanding the compound's behavior in biological systems. These properties determine how the molecule interacts with enzymes, receptors, and other biological targets, ultimately influencing its pharmacological profile (Raslan & Omran, 2016).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N8OS/c22-13(8-1-2-9-10(3-8)20-23-19-9)18-11-4-12(16-6-15-11)21-7-14-5-17-21/h1-7H,(H,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECILWOPUGRORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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